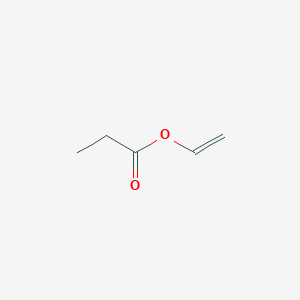

Vinyl propionate

Übersicht

Beschreibung

17alpha-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in the adrenal glands and gonads . It serves as a prohormone in the formation of dehydroepiandrosterone (DHEA), which is a precursor for sex steroids . Peak levels of 17alpha-Hydroxypregnenolone are reached in humans at the end of puberty and decline thereafter .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 17α-Hydroxypregnenolon wird aus Pregnenolon durch die Einwirkung des Enzyms 17α-Hydroxylase (CYP17A1) synthetisiert . Dieses Enzym katalysiert die Hydroxylierung an der C17α-Position, wodurch Pregnenolon in 17α-Hydroxypregnenolon umgewandelt wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von 17α-Hydroxypregnenolon beinhaltet typischerweise biotechnologische Prozesse unter Verwendung mikrobieller oder enzymatischer Systeme, um die Hydroxylierung von Pregnenolon zu erreichen . Diese Verfahren werden wegen ihrer Effizienz und Spezifität bevorzugt.

Analyse Chemischer Reaktionen

Reaktionstypen: 17α-Hydroxypregnenolon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in 17α-Hydroxyprogesteron.

Reduktion: Bildung von Pregnenolonderivaten.

Substitution: Bildung verschiedener hydroxylierter Steroide.

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet typischerweise Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Verwendet Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst häufig nucleophile Reagenzien unter basischen Bedingungen.

Hauptprodukte:

17α-Hydroxyprogesteron: Durch Oxidation gebildet.

Pregnenolonderivate: Durch Reduktions- und Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

17α-Hydroxypregnenolon hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Steroide und Steroidmedikamente verwendet.

Industrie: Wird bei der Produktion von Steroidhormonen und verwandten Verbindungen eingesetzt.

5. Wirkmechanismus

17α-Hydroxypregnenolon übt seine Wirkungen durch seine Umwandlung in andere biologisch aktive Steroide aus. Es dient als Vorläufer für DHEA und 17α-Hydroxyprogesteron, die weiter zu Sexualhormonen bzw. Glucocorticoiden umgewandelt werden . Das Enzym 17,20-Lyase vermittelt die Umwandlung in DHEA, während 3α-Hydroxysteroiddehydrogenase es in 17α-Hydroxyprogesteron umwandelt . Diese Wege sind entscheidend für die Aufrechterhaltung des Hormongleichgewichts und die Regulierung verschiedener physiologischer Prozesse .

Ähnliche Verbindungen:

Pregnenolon: Der Vorläufer von 17α-Hydroxypregnenolon.

17α-Hydroxyprogesteron: Ein Produkt der 17α-Hydroxypregnenolonoxidation.

Dehydroepiandrosteron (DHEA): Aus 17α-Hydroxypregnenolon durch 17,20-Lyase-Aktivität gebildet.

Einzigartigkeit: 17α-Hydroxypregnenolon ist einzigartig aufgrund seiner doppelten Rolle als Vorläufer sowohl für DHEA als auch für 17α-Hydroxyprogesteron, was es zu einem wichtigen Zwischenprodukt bei der Biosynthese von Sexualhormonen und Glucocorticoiden macht . Seine Spiegel und Aktivität werden streng reguliert, was seine Bedeutung für die endokrine Funktion widerspiegelt .

Wirkmechanismus

17alpha-Hydroxypregnenolone exerts its effects through its conversion to other biologically active steroids. It acts as a precursor for DHEA and 17alpha-hydroxyprogesterone, which are further converted to sex steroids and glucocorticoids, respectively . The enzyme 17,20-lyase mediates the conversion to DHEA, while 3alpha-hydroxysteroid dehydrogenase converts it to 17alpha-hydroxyprogesterone . These pathways are crucial for maintaining hormonal balance and regulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Pregnenolone: The precursor to 17alpha-Hydroxypregnenolone.

17alpha-Hydroxyprogesterone: A product of 17alpha-Hydroxypregnenolone oxidation.

Dehydroepiandrosterone (DHEA): Formed from 17alpha-Hydroxypregnenolone through 17,20-lyase activity.

Uniqueness: 17alpha-Hydroxypregnenolone is unique due to its dual role as a precursor for both DHEA and 17alpha-hydroxyprogesterone, making it a critical intermediate in the biosynthesis of sex steroids and glucocorticoids . Its levels and activity are tightly regulated, reflecting its importance in endocrine function .

Eigenschaften

IUPAC Name |

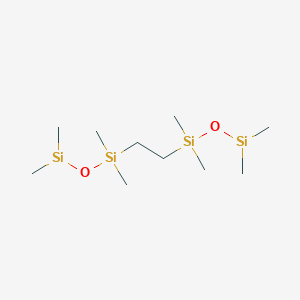

ethenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWXSTHGICQLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-84-1 | |

| Record name | Poly(vinyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051537 | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-38-4, 25035-84-1 | |

| Record name | Vinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethenyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)

![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)

![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)